2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its imidazo[1,2-a]pyrimidine core, which is fused with a 4-chlorophenyl group. The unique structure of this compound makes it a valuable scaffold for the development of various pharmaceuticals and chemical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 4-chlorobenzaldehyde with 2-aminopyrimidine in the presence of a suitable catalyst under reflux conditions . Another approach includes the use of tandem reactions and aza-Michael–Mannich reactions to construct the imidazo[1,2-a]pyrimidine scaffold .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyrimidine derivatives .
Scientific Research Applications
2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) enzyme, reducing inflammation and pain . The molecular targets and pathways involved in its action are still under investigation, but its unique structure allows it to interact with various biological molecules .
Comparison with Similar Compounds
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds share a similar core structure but have different substituents, leading to variations in their biological activities.
Imidazo[1,2-a]pyridines: These compounds have a similar imidazo core but differ in the fused ring system, resulting in distinct chemical and biological properties.
Pyrimido[1,2-a]benzimidazoles: These compounds have a pyrimidine and benzimidazole fused structure, offering different reactivity and applications.
Uniqueness: 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-3-amine is unique due to its specific substitution pattern and the presence of a 4-chlorophenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H9ClN4 |
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Molecular Weight |
244.68 g/mol |
IUPAC Name |
2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C12H9ClN4/c13-9-4-2-8(3-5-9)10-11(14)17-7-1-6-15-12(17)16-10/h1-7H,14H2 |
InChI Key |
DNXCYUIJNCTNQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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